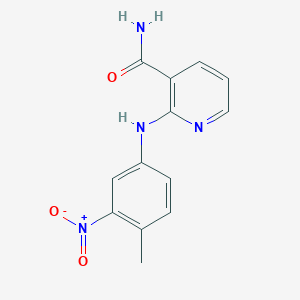![molecular formula C10H7Cl2N3O2S B215383 5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215383.png)
5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as Nitroimidazole and has been shown to have significant biological activity.
Mécanisme D'action
The mechanism of action of Nitroimidazole is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can cause damage to DNA and other cellular components, leading to cell death.
Biochemical and Physiological Effects:
Nitroimidazole has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit DNA synthesis, disrupt energy metabolism, and induce oxidative stress in cells. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Nitroimidazole is its high potency and specificity for certain biological targets. This makes it a valuable tool for studying the mechanisms of action of various drugs and biological processes. However, one of the limitations of Nitroimidazole is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are many potential future directions for research on Nitroimidazole. One area of interest is the development of new drugs based on this compound for the treatment of infectious diseases. Another area of interest is the use of Nitroimidazole as a tool for studying various biological processes, such as DNA synthesis and energy metabolism. Additionally, there is potential for the development of new imaging agents based on Nitroimidazole for use in diagnostic and therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing Nitroimidazole is through the reaction of 3,4-dichlorophenylthiourea with nitromethane in the presence of a strong base.
Applications De Recherche Scientifique
Nitroimidazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant antimicrobial and antiparasitic activity, making it a promising candidate for the development of new drugs to treat infectious diseases.
Propriétés
Nom du produit |
5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole |
|---|---|
Formule moléculaire |
C10H7Cl2N3O2S |
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)sulfanyl-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C10H7Cl2N3O2S/c1-14-5-13-9(15(16)17)10(14)18-6-2-3-7(11)8(12)4-6/h2-5H,1H3 |
Clé InChI |
LIUQXKPNDYGGLQ-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
CN1C=NC(=C1SC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-ethyl-1-[3-(trifluoromethyl)phenyl]-4(1H)-quinazolinone](/img/structure/B215302.png)

![5-Methoxy-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B215306.png)



![1-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215315.png)

![1-(3-fluorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215318.png)
![1-(3-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215320.png)

![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)